Home > Products > Building Blocks P15199 > (R)-1-(1H-Benzimidazol-2-YL)ethylamine hydrochloride
(R)-1-(1H-Benzimidazol-2-YL)ethylamine hydrochloride - 1234996-74-7

(R)-1-(1H-Benzimidazol-2-YL)ethylamine hydrochloride

Catalog Number: EVT-1472141
CAS Number: 1234996-74-7
Molecular Formula: C9H12ClN3
Molecular Weight: 197.666
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-1-Ethyl-3-[6-fluoro-5-[2-(1-hydroxy-1-methyl-ethyl) pyrimidin-5-yl]-7-(tetrahydrofuran-2-yl)-1h-benzimidazol-2-yl] urea

  • Compound Description: This compound is a potent bacterial gyrase and topoisomerase IV inhibitor. It exists in various solid forms, including a free base form characterized by specific powder X-ray diffraction patterns and thermal properties []. The compound exhibits useful properties in the treatment of bacterial infections [, ].
  • Relevance: This compound shares a core benzimidazole structure with (R)-1-(1H-Benzimidazol-2-YL)ethylamine hydrochloride. Further structural similarity arises from the presence of an ethyl substituent on the benzimidazole nitrogen in both compounds. The research highlights this compound's solid form characterization and potential as a gyrase inhibitor [, ].

1-(1H-Benzimidazol-2-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine

  • Compound Description: This compound acts as a ligand in the synthesis of a mononuclear copper(II) complex. The resulting complex exhibits enhanced antimicrobial activity compared to the free ligand [].
  • Relevance: Both this compound and (R)-1-(1H-Benzimidazol-2-YL)ethylamine hydrochloride share a 1H-Benzimidazol-2-yl moiety. The study demonstrates the ligand's ability to form metal complexes with potent antimicrobial properties [].

(R)-1-Ethyl-3-[5-[2-(1-hydroxy-1-methyl-ethyl) pyrimidin-5-yl]-7-(tetrahydrofuran-2-yl)-1h-benzimidazol-2-yl] urea

  • Compound Description: This compound exhibits inhibitory activity against bacterial gyrase and topoisomerase IV. Similar to the 6-fluoro analog, it exists in various solid forms, including amorphous and distinct crystalline forms []. These properties contribute to its potential use in treating bacterial infections [].
  • Relevance: This compound and (R)-1-(1H-Benzimidazol-2-YL)ethylamine hydrochloride share a common structural motif with a benzimidazole core substituted at the 2-position by an ethylurea linker connected to a tetrahydrofuran-substituted pyrimidine ring. The research emphasizes the importance of solid-state characterization and the compound's potential as a gyrase inhibitor [].

(R)-N-(Benzimidazol-2-yl)-1,2,3,4-tetrahydro-1-naphtylamine (NS8593)

  • Compound Description: NS8593 functions as a negative gating modulator of small conductance Ca2+-activated K+ channels (SK channels), including SK1-3 subtypes [, ]. It achieves this by decreasing the Ca2+ sensitivity of SK channels, shifting their activation curves to higher Ca2+ concentrations [, ]. NS8593 exhibits selectivity for SK channels over other Ca2+-activated K+ channels, such as hIK and hBK channels []. It effectively inhibits apamin and tubocurarine-sensitive SK-mediated afterhyperpolarizing currents in mouse CA1 neurons []. Research suggests that NS8593 interacts with gating structures deep within the inner pore vestibule of SK channels, leading to inhibitory gating modulation [].
  • Relevance: NS8593 and (R)-1-(1H-Benzimidazol-2-YL)ethylamine hydrochloride share a common (R)-1-(1H-Benzimidazol-2-yl)ethylamine moiety. The research highlights NS8593 as a tool for studying SK channel function and its potential therapeutic implications in conditions related to neuronal excitability and synaptic transmission [, ].

2-[8,9-Dioxo-2,6-diazabicyclo[5.2.0]non-1(7)-en2-yl]ethylphosphonic Acid (EAA-090)

  • Compound Description: EAA-090 acts as a potent N-methyl-D-aspartate (NMDA) receptor antagonist, binding to NMDA receptors and inhibiting NMDA-activated currents in rat hippocampal neurons []. It exhibits neuroprotective effects against glutamate- and NMDA-induced neurotoxicity in chick embryo retina slices and cultured rat hippocampal and cortical neurons []. EAA-090 displays preferential blockade of NMDA receptors containing the NR1 splice variant with the N-terminal insertion and a preference for NR2A-containing NMDA receptors over those containing NR2B or NR2C []. These properties make it a valuable pharmacological tool for investigating the role of NMDA receptors in various neurological processes [].
  • Relevance: While not structurally similar, EAA-090 is categorized alongside (R)-1-(1H-Benzimidazol-2-YL)ethylamine hydrochloride as a novel NMDA antagonist in a study comparing its pharmacological profile to other NMDA antagonists, including EAB-318 and CGS-19755 [].

(R)-α-Amino-5-chloro-1-(phosphonomethyl)-1H-benzimidazole-2-propanoic Acid Hydrochloride (EAB-318)

  • Compound Description: EAB-318 acts as a potent N-methyl-D-aspartate (NMDA) receptor antagonist, effectively blocking NMDA-elicited currents and exhibiting neuroprotective effects against glutamate- and NMDA-induced neurotoxicity []. Notably, EAB-318 also displays inhibitory activity towards α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, making it a dual NMDA/AMPA/kainate receptor antagonist []. This unique characteristic enables EAB-318 to provide neuroprotection against ischemia-induced cell death [].
  • Relevance: Although not structurally analogous to **(R)-1-(1H-Benzimidazol-2-YL)ethylamine hydrochloride), EAB-318 shares a categorization as a novel NMDA antagonist within a study comparing its pharmacological characteristics to other NMDA antagonists, including EAA-090 and CGS-19755 [].
Overview

(R)-1-(1H-Benzimidazol-2-yl)ethylamine hydrochloride is a chiral compound that belongs to the class of benzimidazole derivatives. This compound has gained attention in the fields of medicinal chemistry and organic synthesis due to its potential applications as a pharmacophore and as a building block in the synthesis of more complex molecules. The compound is characterized by its unique structural features, which include a benzimidazole core and an ethylamine side chain.

Source

The compound can be sourced from various chemical suppliers and databases, such as BenchChem and PubChem, which provide detailed information about its properties, synthesis, and applications .

Classification

(R)-1-(1H-Benzimidazol-2-yl)ethylamine hydrochloride is classified as a heterocyclic organic compound. It is particularly noted for its role in asymmetric synthesis due to its chiral nature. The compound is also categorized under pharmaceutical intermediates, given its potential therapeutic applications.

Synthesis Analysis

Methods

The synthesis of (R)-1-(1H-Benzimidazol-2-yl)ethylamine hydrochloride typically involves multiple steps:

  1. Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
  2. Chiral Amine Introduction: The introduction of the chiral amine group can be achieved through asymmetric synthesis techniques or chiral resolution methods. A common approach is to use chiral catalysts that induce asymmetry during the reaction.

Technical Details

Industrial production may utilize advanced techniques such as continuous flow reactors to optimize reaction conditions, ensuring high yield and purity. Automated systems are often employed to maintain precise control over reaction parameters, enhancing reproducibility and efficiency .

Molecular Structure Analysis

Structure

The molecular formula of (R)-1-(1H-Benzimidazol-2-yl)ethylamine hydrochloride is C9H12ClN3C_9H_{12}ClN_3, with a molecular weight of approximately 197.67 g/mol. The InChI key for this compound is HFHWHWCRHSKBOZ-FYZOBXCZSA-N, which provides a unique identifier for database searches .

Data

Key structural data includes:

  • Molecular Formula: C9H12ClN3C_9H_{12}ClN_3
  • Molecular Weight: 197.67 g/mol
  • InChI: InChI=1S/C9H11N3.ClH/c1-6(10)9-11-7-4-2-3-5-8(7)12-9;/h2-6H,10H2,1H3,(H,11,12);1H/t6-;/m1./s1 .
Chemical Reactions Analysis

Reactions

(R)-1-(1H-Benzimidazol-2-yl)ethylamine hydrochloride can participate in various chemical reactions typical for amines and heterocycles:

  1. Nucleophilic Substitution: The amine group can act as a nucleophile in substitution reactions.
  2. Condensation Reactions: It can undergo condensation with aldehydes or ketones to form imines or enamines.
  3. Coupling Reactions: The compound may also be involved in coupling reactions to synthesize more complex structures.

Technical Details

Reactions typically require careful control of temperature, solvent choice, and reaction time to optimize yields and minimize by-products .

Mechanism of Action

Process

In medicinal chemistry, the mechanism of action for (R)-1-(1H-Benzimidazol-2-yl)ethylamine hydrochloride involves its interaction with specific biological targets such as enzymes or receptors. The benzimidazole ring can interact with nucleic acids and proteins, influencing various biological processes.

Data

Research indicates that compounds containing benzimidazole moieties often exhibit antimicrobial, antiviral, and anticancer properties, making them valuable in drug design .

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Solubility: Soluble in water with varying solubility reported (e.g., 0.54 mg/ml).
  • Boiling Point: Not specifically listed but expected to vary based on purity and form.

Chemical Properties

Relevant chemical properties include:

  • Log P (Partition Coefficient): Indicates moderate lipophilicity.
  • Hydrogen Bonding: Two hydrogen bond donors and two acceptors suggest potential for strong interactions with biological targets .
Applications

Scientific Uses

(R)-1-(1H-Benzimidazol-2-yl)ethylamine hydrochloride has several applications:

  • Asymmetric Synthesis: Used as a building block in the synthesis of complex organic molecules.
  • Pharmaceutical Research: Investigated for its potential as a lead compound in drug development targeting various diseases due to its biological activity.
  • Material Science: Utilized in developing advanced materials such as polymers and coatings due to its unique chemical properties .

This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting the importance of synthetic methodologies in developing new therapeutic agents.

Introduction to Benzimidazole Derivatives

Structural and Functional Significance of Benzimidazole Core in Medicinal Chemistry

The benzimidazole nucleus represents a privileged scaffold in pharmaceutical design, comprising a benzene ring fused to an imidazole ring at the 4 and 5 positions. This bicyclic heterocyclic system exhibits distinctive amphoteric properties due to the presence of both acidic (N1-H, pKa ~12.8) and basic (imidazole N3, pKa ~5.6) nitrogen atoms within its structure. This dual ionization capability enables versatile interactions with biological targets across physiological pH ranges, contributing significantly to receptor recognition and binding affinity [2] . The tautomerism exhibited by the hydrogen atom attached to N1 facilitates structural isomerization, enhancing molecular adaptability in biological environments [2].

Structural-activity relationship (SAR) studies reveal precise substitution preferences for biological activity: Positions 1 and 2 tolerate diverse substituents including polyhydroxy sugars, alkyl groups, aryl/heteroaryl moieties, and sulfonyl groups, while positions 5 and 6 accommodate halogen, nitro, amino, methyl, trifluoromethyl, and alkoxy groups. Critically, positions 4 and 7 typically remain unsubstituted to preserve optimal pharmacodynamic activity [2] [9]. This substitution pattern flexibility enables precise fine-tuning of physicochemical properties including solubility, logP, and membrane permeability.

Table 1: Clinically Significant Benzimidazole Derivatives and Their Structural Features

Drug NamePosition 1 SubstituentPosition 2 SubstituentPosition 5/6 SubstituentTherapeutic Category
OmeprazoleMethylMethoxyalkylMethoxy, MethylProton Pump Inhibitor
Telmisartan-Carboxylic acid biphenylMethylAngiotensin II Receptor Blocker
AlbendazoleMethyl carbamatePropylthio-Anthelmintic
CandesartanTetrazole biphenylEthoxy-Antihypertensive
DomperidonePiperidinylChlorophenyl-Dopamine Antagonist

The benzimidazole core features prominently in diverse therapeutic agents spanning proton pump inhibitors (omeprazole, pantoprazole), anthelmintics (albendazole, mebendazole), antihypertensives (telmisartan, candesartan), and anticancer drugs (bendamustine) [2] . This therapeutic versatility stems from the scaffold's ability to mimic purine bases, facilitating interactions with enzymes and receptors involved in nucleotide metabolism and signaling pathways [9]. Recent patent analyses (2015-2021) confirm sustained innovation, with benzimidazole derivatives targeting sodium channels (US20150361032A1), kinase enzymes (US20150336967A1), phosphodiesterases (US20150307479A1), and GPCRs (ES2807191T3), underscoring their ongoing pharmaceutical relevance [2] [9].

Historical Development of Chiral Benzimidazole Ethylamine Derivatives

The evolution of chiral benzimidazole ethylamines represents a significant advancement in structure-guided drug design. Early benzimidazole therapeutics (e.g., thiabendazole, omeprazole) lacked stereochemical complexity, primarily featuring planar or symmetric substitution patterns. The intentional incorporation of chiral centers adjacent to the benzimidazole nucleus emerged as a strategy to enhance target selectivity and optimize pharmacokinetic profiles [3] [7]. (R)-1-(1H-Benzimidazol-2-yl)ethylamine hydrochloride (CAS: 1234996-74-7; MFCD12828689) exemplifies this progression, featuring an asymmetric carbon with (R)-configuration directly bonded to the ethylamine moiety [3] [7].

Synthetic methodologies for chiral benzimidazoles evolved substantially from classical Phillips condensation (o-phenylenediamine + carboxylic acids under acidic conditions) to sophisticated enantioselective techniques. Modern approaches for compounds like (R)-1-(1H-benzimidazol-2-yl)ethylamine hydrochloride employ chiral auxiliaries, asymmetric catalysis, or resolution of racemates using chiral chromatography [5] [7]. The documented synthetic route for this specific compound involves microwave-assisted cyclization in polyphosphoric acid (PPA)/H₃PO₄ mixture, achieving 92% yield with retained enantiomeric purity [5].

Table 2: Developmental Timeline of Chiral Benzimidazole Ethylamine Derivatives

Time PeriodSynthetic AdvancementsKey Chiral Derivatives DevelopedCatalytic Systems
1872-1950Hoebrecker reduction; Phillips condensationSimple 2-alkylbenzimidazolesMineral acids (HCl)
1950-1990Transition metal catalysis; Resolution techniquesAminoalkyl derivatives (racemates)Sn, Zn catalysts
1990-2010Asymmetric hydrogenation; Chiral pool synthesis2-(1-Aminoethyl)benzimidazolesCuI/l-proline; Ru-BINAP complexes
2010-PresentMicrowave-assisted enantioselective synthesis; Nanocatalysis(R)-1-(1H-Benzimidazol-2-yl)ethylamine hydrochlorideCu₂O nanoparticles; PPA/H₃PO₄

Commercial availability of (R)-1-(1H-benzimidazol-2-yl)ethylamine hydrochloride (eMolecules ChemScene, BOC Sciences) as a research chemical (250mg quantities; catalog S989873) since approximately 2013 reflects its importance as a chiral building block for drug discovery [3] [6] [7]. Its structural distinction from similar compounds is evident when comparing molecular descriptors: The similarity index relative to 2-(1H-Benzo[d]imidazol-2-yl)ethanamine is 0.87, while comparison with (1H-Benzo[d]imidazol-2-yl)methanamine dihydrochloride yields 0.89, highlighting significant differences despite apparent structural resemblance [3].

Role of Stereochemistry in Pharmacological Activity: Focus on (R)-Enantiomer

The introduction of chirality at the C1 position of (R)-1-(1H-benzimidazol-2-yl)ethylamine hydrochloride creates distinct stereochemical environments that critically influence biological interactions. The (R)-configuration generates a specific three-dimensional arrangement where the methyl group and benzimidazole ring adopt defined spatial orientations relative to the amine functionality. This precise orientation determines molecular recognition by chiral binding pockets in enzymes and receptors, leading to enantioselective pharmacological responses [3] [5] [9].

Molecular properties of the (R)-enantiomer include: Molecular weight (197.67 g/mol), topological polar surface area (54.7 Ų), hydrogen bond donor/acceptor count (3/2), rotatable bonds (1), and logP (3.08). These parameters confer favorable drug-likeness characteristics aligning with Lipinski's rule parameters for oral bioavailability [3] [7]. The defined stereochemistry (specified by InChIKey: HFHWHWCRHSKBOZ-FYZOBXCZSA-N) ensures consistent pharmacokinetic behavior, including predictable absorption, distribution, and metabolism profiles compared to racemic mixtures [7].

Table 3: Comparative Molecular Properties of Benzimidazole Ethylamine Derivatives

Property(R)-1-(1H-Benzimidazol-2-yl)ethylamine hydrochloride2-(1H-Benzo[d]imidazol-2-yl)ethanamine(1H-Benzo[d]imidazol-2-yl)methanamine dihydrochloride
Molecular FormulaC₉H₁₂ClN₃C₉H₁₁N₃C₈H₁₂Cl₂N₃
Molecular Weight197.67 g/mol161.21 g/mol205.11 g/mol
Chiral Centers1 (R-configuration)00
logP3.081.421.05
Hydrogen Bond Donors323
Topological Polar Surface Area54.7 Ų53.7 Ų53.7 Ų
InChIKeyHFHWHWCRHSKBOZ-FYZOBXCZSA-NLIGACXKZAXORRK-UHFFFAOYSA-NSYIXOUNQGDJPST-UHFFFAOYSA-N

Biological significance of the (R)-configuration manifests in several domains:

  • Receptor Binding Specificity: The (R)-enantiomer demonstrates superior fit to chiral binding sites in neurological targets (e.g., histamine H₄ receptors, TRPV-1) compared to its (S)-counterpart, as evidenced by receptor docking simulations [5] [9].
  • Metabolic Stability: Enantioselective metabolism by cytochrome P450 enzymes results in differential clearance rates, with the (R)-enantiomer often exhibiting more favorable metabolic profiles in preclinical studies [8] [9].
  • Molecular Recognition: The spatial orientation of the ethylamine side chain in the (R)-enantiomer mimics natural chiral ligands (e.g., histamine, tryptamine), facilitating high-affinity interactions with aminergic receptors [9].

Recent patents highlight the therapeutic implications of chirality: Azabenzimidazole compounds (US20150322065A1) demonstrate stereospecific activity against CNS disorders, while CXCR4 inhibitors (US20190322671A1) show enantiomer-dependent anti-inflammatory effects [9]. The specific chiral pharmacophore in (R)-1-(1H-benzimidazol-2-yl)ethylamine hydrochloride positions it as a valuable intermediate for developing targeted therapies requiring precise three-dimensional recognition elements, particularly in neurological, inflammatory, and oncological domains where receptor chirality significantly influences drug efficacy [5] [8] [9].

Summary of Compounds Mentioned:

  • Omeprazole
  • Telmisartan
  • Albendazole
  • Candesartan
  • Domperidone
  • (R)-1-(1H-Benzimidazol-2-yl)ethylamine hydrochloride
  • 2-(1H-Benzo[d]imidazol-2-yl)ethanamine
  • (1H-Benzo[d]imidazol-2-yl)methanamine dihydrochloride
  • Thiabendazole
  • Mebendazole
  • Pantoprazole
  • Bendamustine
  • Astemizole
  • Rabeprazole

Properties

CAS Number

1234996-74-7

Product Name

(R)-1-(1H-Benzimidazol-2-YL)ethylamine hydrochloride

IUPAC Name

(1R)-1-(1H-benzimidazol-2-yl)ethanamine;hydrochloride

Molecular Formula

C9H12ClN3

Molecular Weight

197.666

InChI

InChI=1S/C9H11N3.ClH/c1-6(10)9-11-7-4-2-3-5-8(7)12-9;/h2-6H,10H2,1H3,(H,11,12);1H/t6-;/m1./s1

InChI Key

HFHWHWCRHSKBOZ-FYZOBXCZSA-N

SMILES

CC(C1=NC2=CC=CC=C2N1)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.